Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate
Description
Properties
CAS No. |
620612-15-9 |
|---|---|
Molecular Formula |
C10H13NO5S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
methyl 4-(methanesulfonamido)-2-methoxybenzoate |
InChI |
InChI=1S/C10H13NO5S/c1-15-9-6-7(11-17(3,13)14)4-5-8(9)10(12)16-2/h4-6,11H,1-3H3 |
InChI Key |
UGQNIPSTEHXMQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Sulfonylation and Amination Starting from 2-Methoxy-4-Acetamido Methyl Benzoate
A patented method describes a multi-step synthesis starting from 2-methoxy-4-acetamido methyl benzoate, involving chlorosulfonic acid sulfonylation followed by hydrolysis and subsequent methylation to introduce the methylsulfonyl amino group:
- Step 1: Sulfonylation
React 2-methoxy-4-acetamido methyl benzoate with chlorosulfonic acid at a molar ratio of approximately 1:5 to 1:7. The reaction proceeds for 5 to 10 hours in a reactor under controlled conditions, yielding 2-methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate. - Step 2: Hydrolysis and Separation
The sulfonyl chloride intermediate undergoes hydrolysis and separation to purify the sulfonylated intermediate. - Step 3: Amination and Methylation
The intermediate is reacted with sodium sulfite and diethyl sulfate under reflux for 5 to 10 hours, with molar ratios of 1:(4-6):(2-3), converting the sulfonyl chloride to the methylsulfonyl amino group. - Step 4: Acidification and Purification
The reaction mixture is acidified with hydrochloric acid, followed by decolorization, recrystallization, and drying to yield methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate with high purity (up to 99.5%) and a yield around 75%.
This method is noted for its simplicity, high yield, and product quality, making it suitable for industrial-scale production.
Alternative Preparation via Sulfamoylation of 2-Methoxy-5-Chlorobenzoic Acid Methyl Ester
Another preparation route involves the direct sulfamoylation of 2-methoxy-5-chlorobenzoic acid methyl ester using sodium amino sulfinate:
- Reaction Conditions
The starting ester and sodium amino sulfinate are reacted in the presence of a solvent (e.g., tetrahydrofuran) and a catalyst such as cuprous bromide. The molar ratio of ester to sodium amino sulfinate is approximately 1:1.05 to 1.2. - Temperature and Time
The reaction is maintained at 45–60 °C for 10 to 14 hours under reflux conditions. - Post-Reaction Processing
After reaction completion, activated carbon is added for decolorization, followed by filtration to remove catalyst, activated carbon, and by-products like sodium chloride. The filtrate is concentrated under reduced pressure and vacuum dried at 60 °C to obtain the target compound as white crystalline powder.
This method achieves high yields (94.5–95.1%) and excellent purity (99.5%+ by HPLC), with a short reaction time and environmentally friendly waste profile, making it highly suitable for large-scale industrial synthesis.
Comparative Summary of Preparation Methods
Analytical Data and Quality Control
For the sulfamoylation method, high-performance liquid chromatography (HPLC) was used to determine the purity of the final product. Typical HPLC conditions included a mobile phase of water and methanol (700 mL water: 200 mL methanol), detection wavelength at 240 nm, flow rate of 1.0 mL/min, and sample injection volume of 5 μL. The product consistently showed purity above 99.5%.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce methylthio derivatives .
Scientific Research Applications
Scientific Research Applications
Research indicates that methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate interacts with specific enzymes and cellular pathways, suggesting potential therapeutic applications. It has shown promise in modulating oxidative stress responses, which could be beneficial for conditions characterized by oxidative damage.
Case Study: Oxidative Stress Modulation
A study investigated the compound's effects on human lung cell lines, revealing that it could influence markers associated with oxidative stress and inflammation. This suggests its potential use in developing treatments for respiratory diseases linked to oxidative damage.
Agricultural Applications
In agriculture, this compound has been explored for its herbicidal properties. Its structural similarities to other herbicides allow it to inhibit specific plant growth pathways effectively.
Table 2: Herbicidal Activity Comparison
| Herbicide Name | Active Ingredient | Mode of Action |
|---|---|---|
| Mesosulfuron-methyl | Methyl 2-methoxy-4-(methylsulfonyl)benzoate | Inhibits acetolactate synthase (ALS) |
| Glyphosate | N-(phosphonomethyl)glycine | Inhibits EPSP synthase |
The compound's efficacy as a herbicide can be attributed to its ability to disrupt critical metabolic processes in target plants, thereby providing a viable alternative for weed management .
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonylurea Herbicides
Metsulfuron-methyl (C₁₄H₁₅N₅O₆S, MW 381.36 g/mol)
- Key Features : Contains a sulfonylurea bridge (-SO₂NCONH-) linking a triazine ring (4-methoxy-6-methyl-1,3,5-triazin-2-yl) to the benzoate core.
- Application : Herbicide targeting acetolactate synthase (ALS) in plants, with LogP 1.8 indicating moderate soil mobility .
Mesosulfuron-methyl (C₁₇H₂₁N₅O₉S₂, MW 503.50 g/mol)
Acetamido and Hydroxy Derivatives
Methyl 4-Acetamido-2-Hydroxybenzoate (C₁₀H₁₁NO₄, MW 209.20 g/mol)
Carbamate Derivatives
Methyl N-4-[2-(5-Chloro-2-Methoxybenzamido)Ethyl]Benzenesulfonylcarbamate (C₁₈H₁₈ClN₃O₆S, MW 439.87 g/mol)
- Key Features : Combines a carbamate (-OCONH-) group with a chloro-methoxybenzamido substituent.
- Application: Potential pharmaceutical use due to carbamate’s acetylcholinesterase inhibition properties .
- Comparison : The target compound’s sulfonamido group may reduce mammalian toxicity compared to carbamates, which are associated with neurotoxic effects.
Data Table: Structural and Functional Comparison
Key Research Findings
- Structural Influence on Activity : Sulfonylurea herbicides (e.g., metsulfuron-methyl) rely on triazine/pyrimidine rings for ALS inhibition, whereas the target compound’s sulfonamido group may enable alternative modes of action, such as protease inhibition .
- Solubility and Toxicity : The sulfonamido group enhances water solubility compared to acetamido or carbamate derivatives, reducing bioaccumulation risks .
- Environmental Impact : The absence of a urea or pyrimidine group in the target compound may shorten its soil half-life, addressing residue concerns associated with traditional sulfonylureas .
Biological Activity
Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.
Structural Characteristics
This compound possesses a benzoate structure with a methoxy group and a methylsulfonyl group. The presence of these functional groups contributes to its chemical reactivity and biological profile.
| Feature | Description |
|---|---|
| Molecular Formula | C10H13NO4S |
| Functional Groups | Methoxy (-OCH3), Methylsulfonyl (-SO2CH3) |
| Solubility | Moderately polar, soluble in organic solvents |
The biological activity of this compound is attributed to its interaction with various molecular targets. The methoxy and methylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing enzyme activities and cellular pathways. Research indicates that this compound may modulate oxidative stress responses, suggesting potential applications in conditions characterized by oxidative damage.
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. It has shown notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. For instance, it exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
In vitro studies have assessed the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to target specific signaling pathways involved in tumor growth is under investigation, with promising preliminary results suggesting its potential as an anticancer therapeutic .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated an MIC of 32 μg/mL, indicating strong antibacterial properties compared to traditional antibiotics like vancomycin .
- Anticancer Screening : In a screening campaign for novel anticancer agents, this compound was identified as a lead compound due to its ability to inhibit cell growth in various cancer cell lines. Further structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity .
Q & A
Q. Table 1. Key Crystallographic Data for Related Sulfonamide Derivatives
Q. Table 2. Comparative Reactivity of Sulfonamide Derivatives
| Reaction Type | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 80°C, 6 hr | 5-Nitro derivative | 62 | |
| Oxidation | mCPBA, DCM, 0°C, 2 hr | Sulfone analog | 78 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
